2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride

CAS No.: 22310-84-5

Cat. No.: VC8256735

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22310-84-5 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H |

| Standard InChI Key | PDZQTDUDHOUPBL-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=CC(=C2)CCN.Cl |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)CCN.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Nomenclature

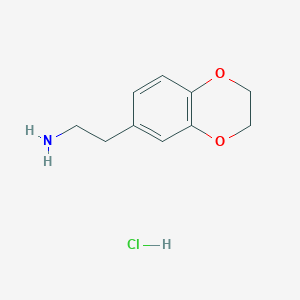

The compound is systematically named 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride, with the Chemical Abstracts Service (CAS) registry number 10554-64-0. Its molecular formula is C₁₀H₁₄ClNO₂, representing a molecular weight of 215.68 g/mol for the hydrochloride salt. The free base form (C₁₀H₁₃NO₂) has a molecular weight of 179.22 g/mol .

The structure consists of a 2,3-dihydro-1,4-benzodioxin ring (a six-membered aromatic ring fused to two oxygen atoms in a dioxane configuration) linked to an ethylamine group via a methylene bridge. Protonation of the amine group by hydrochloric acid stabilizes the compound as a crystalline salt .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 10554-64-0 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Appearance | Off-white crystalline solid |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

Synthesis and Optimization

Synthetic Route

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride involves a two-step process:

-

Nitrovinyl Intermediate Formation: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with nitromethane in the presence of ammonium acetate yields (E)-6-(2-nitrovinyl)-2,3-dihydro-1,4-benzodioxine .

-

Reductive Amination: The nitrovinyl intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by acidification with hydrochloric acid to form the hydrochloride salt .

Table 2: Reaction Conditions and Yield

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitrovinyl formation | NH₄OAc, nitromethane, reflux | 99% |

| Reduction | LiAlH₄, THF, 20°C, 20 hours | 61% |

Industrial Scalability

While laboratory-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance yield and purity. Solvent recovery and catalytic optimization are critical for cost-effective manufacturing .

Physicochemical Characterization

Spectroscopic Data

1H NMR (Free Base, CDCl₃):

-

δ 4.30 (s, 4H, CH₂-O of dioxane ring)

-

δ 6.85–7.10 (m, 3H, aromatic protons)

-

δ 2.80 (t, 2H, CH₂NH₂)

The hydrochloride salt exhibits altered solubility and spectral properties due to protonation of the amine group, though specific data for the salt form remain unpublished.

Thermal Stability

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in the synthesis of tetrahydroisoquinoline derivatives, a class of alkaloids investigated for antitumor and neuropharmacological activities . For example, it is utilized in the preparation of dopamine receptor ligands and enzyme inhibitors targeting neurodegenerative diseases.

Organic Chemistry Building Block

Its amine functionality enables participation in Schiff base formation, acylations, and Ullmann couplings, facilitating the construction of complex heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume